molecular formula C16H17N5O3 B2990524 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-02-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2990524
CAS No.: 1396813-02-7
M. Wt: 327.344
InChI Key: FJYLQFZBWKOSCH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety and a pyrimidinyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and pyrimidin-5-yl building blocks. These building blocks are then coupled using urea formation reactions under specific conditions, such as the use of coupling agents like carbodiimides or uronium salts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often involve hydrogen gas or metal hydrides.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(morpholin-4-yl)pyrimidin-5-yl)urea

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiomorpholin-4-yl)pyrimidin-5-yl)urea

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-16(19-11-3-4-13-14(7-11)24-10-23-13)20-12-8-17-15(18-9-12)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYLQFZBWKOSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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